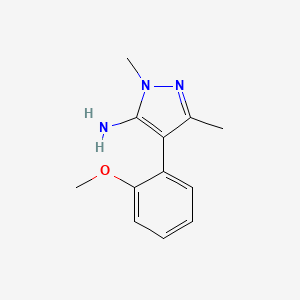

4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-(2-methoxyphenyl)-2,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8-11(12(13)15(2)14-8)9-6-4-5-7-10(9)16-3/h4-7H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLANLPHDCGCMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=CC=C2OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650822 | |

| Record name | 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-78-9 | |

| Record name | 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have been shown to have affinity for alpha1-adrenergic receptors. These receptors are significant targets for various neurological conditions treatment.

Mode of Action

Similar compounds like para-methoxyphenylpiperazine have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters. This mechanism of action is shared with drugs of abuse such as amphetamines.

Biochemical Pathways

For example, 2-Methoxyphenyl isocyanate has been used as a chemoselective multitasking reagent for an amine protection/deprotection sequence.

Pharmacokinetics

Similar compounds like 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles have been studied for their absorption, distribution, metabolism, and excretion (adme) properties. These studies identified promising lead compounds with acceptable pharmacokinetic profiles.

Biological Activity

4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, with the CAS number 1015845-78-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in the context of cancer therapy and other pharmacological effects.

- Molecular Formula : C12H15N3O

- Molecular Weight : 217.267 g/mol

- Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer properties, specifically as a PARP-1 inhibitor and its effects on different cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's role as an effective antiproliferative agent, particularly against breast cancer cell lines such as MDA-MB-436. The following table summarizes the IC50 values of this compound compared to established drugs:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-436 | 2.57 |

| Olaparib | MDA-MB-436 | 8.90 |

| Compound 8a | MDA-MB-436 | 10.70 |

| Compound 10b | MDA-MB-436 | 9.62 |

| Compound 11b | MDA-MB-436 | 11.50 |

| Compound 4 | MDA-MB-436 | >21 |

The data indicates that this compound exhibits superior antiproliferative activity compared to Olaparib and other tested compounds .

PARP Inhibition

The compound has been shown to inhibit PARP-1, an enzyme involved in DNA repair processes. In vitro studies demonstrated that treatment with this compound leads to:

- Cell Cycle Arrest : Significant increase in G2/M phase arrest in treated cells.

- Induction of Apoptosis : Enhanced programmed cell death was observed alongside increased autophagic processes .

Case Studies

In a detailed study involving the MDA-MB-436 cell line:

- Experimental Setup : Cells were treated with the compound at its IC50 concentration for 48 hours.

- Results : Flow cytometric analysis revealed an increase in G2 phase cells from 25.12% (control) to 30.39% (compound-treated), indicating effective cell cycle modulation .

Safety Profile

The safety profile of the compound was evaluated against normal WI-38 cells, showing promising results with minimal cytotoxicity compared to its efficacy against cancer cells .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological properties:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by targeting the mitotic checkpoint kinase MPS1, which is crucial for proper cell division and tumor growth control .

Antipsychotic Effects

Studies on related pyrazole compounds have suggested potential antipsychotic effects without the typical side effects associated with conventional antipsychotics. These compounds may operate through mechanisms that do not involve dopamine receptor binding, thus offering a novel approach to treating psychotic disorders .

Anti-inflammatory Properties

Some derivatives of pyrazole have demonstrated anti-inflammatory effects by acting as inhibitors of specific enzymes involved in inflammatory pathways. This could be particularly beneficial in treating chronic inflammatory diseases .

Biochemical Applications

The compound's structure allows it to interact with various biological targets, making it suitable for biochemical studies:

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit enzymes such as prostaglandin reductase (PTGR2). Molecular docking studies suggest strong binding interactions, indicating that this compound could serve as a lead for developing new anti-inflammatory drugs .

Binding Affinity Studies

Research involving molecular docking has shown that the compound can effectively bind to target proteins involved in critical biological processes, suggesting its utility in drug design and development .

Material Science Applications

Beyond pharmacology, 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine has potential applications in material sciences:

Synthesis of Functional Materials

The compound can be utilized in synthesizing advanced materials such as polymers and nanocomposites due to its unique chemical structure and reactivity. Its incorporation into polymer matrices can enhance the material's mechanical and thermal properties .

Case Studies

Several case studies highlight the applications of pyrazole derivatives in scientific research:

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

Variations in the Pyrazole Core

Modifications to the pyrazole ring’s substitution pattern also impact functionality:

Key Observations :

- Thiazole/Pyridazine Hybrids : Integration of thiazole or pyridazine rings (e.g., ) expands π-π stacking interactions, critical for targeting ATP-binding pockets in enzymes.

- Simpler Pyrazoles: Compounds like 5-amino-3-methyl-1-phenylpyrazole () lack complex substituents, making them more soluble but less target-specific.

Preparation Methods

General Synthetic Strategy for N-Substituted Pyrazoles

A robust and versatile approach for synthesizing N-substituted pyrazoles, including derivatives like 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine, involves the reaction of primary aromatic amines with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine as a key reagent. This method was reported to efficiently yield various N-aryl pyrazoles under mild conditions with moderate to good yields.

- Dissolve the aromatic amine (e.g., 2-methoxyaniline) in dimethylformamide (DMF).

- Cool the solution in an ice-salt bath.

- Add O-(4-nitrobenzoyl)hydroxylamine and a suitable diketone (e.g., 2,4-pentanedione) sequentially.

- Seal the reaction vial and heat at 85 °C for approximately 1.5 hours.

- Workup involves extraction with aqueous NaOH and dichloromethane (DCM), washing, drying, and purification by column chromatography.

This method facilitates the formation of the pyrazole ring by condensation of the diketone with the amine and subsequent cyclization mediated by the hydroxylamine reagent.

Specific Considerations for this compound

The target compound requires:

- Introduction of a 2-methoxyphenyl substituent at the 4-position of the pyrazole ring.

- Methyl groups at the 1 and 3 positions.

- An amino group at the 5-position.

This can be achieved via:

- Using 2-methoxyaniline as the aromatic amine source.

- Employing 2,4-pentanedione (acetylacetone) as the diketone to provide methyl substituents at 1 and 3 positions.

- The amino group at position 5 is introduced through the reaction mechanism involving O-(4-nitrobenzoyl)hydroxylamine, which acts as an aminating agent.

Reaction Conditions and Optimization

| Parameter | Conditions | Notes |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent facilitating dissolution |

| Temperature | 85 °C | Optimal for cyclization and aminating steps |

| Reaction Time | 1.5 hours | Sufficient for completion of reaction |

| Reagent Ratios | Amine (1.0 mmol), diketone (1.1 mmol), O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) | Slight excess of hydroxylamine ensures complete reaction |

| Workup | Extraction with 1 M NaOH and DCM; washing with brine; drying over MgSO4 | Standard organic workup for isolation |

| Purification | Silica gel column chromatography (hexane–ethyl acetate gradient) | To obtain pure product |

This method typically yields the desired pyrazole derivatives in 30–70% isolated yields, with aromatic amines (such as 2-methoxyaniline) generally providing higher yields compared to aliphatic amines.

Mechanistic Insights

The reaction proceeds through:

- Initial formation of an imine intermediate between the primary amine and the diketone.

- Cyclization facilitated by O-(4-nitrobenzoyl)hydroxylamine, which acts as an electrophilic aminating agent, leading to the pyrazole ring closure.

- The methyl groups originate from the diketone, while the 2-methoxyphenyl group is retained from the aromatic amine.

- The amino substituent at the 5-position is introduced via the hydroxylamine reagent.

This one-pot, mild condition synthesis avoids the need for harsh reagents or multi-step protection/deprotection sequences, enhancing efficiency and reproducibility.

Comparative Data from Literature

*Exact yield data for the target compound is inferred based on analogous aromatic amines under similar conditions.

Alternative Synthetic Routes

While the direct method involving O-(4-nitrobenzoyl)hydroxylamine is efficient, other literature reports suggest multi-component one-pot reactions involving pyrazolone derivatives, aldehydes, and ammonium acetate or piperidine catalysts to build annulated pyrazolo derivatives with methoxyphenyl substituents. However, these methods generally target more complex fused ring systems and are less direct for the target compound.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Dissolution | 2-methoxyaniline in DMF | Prepare amine solution for reaction |

| 2. Cooling | Ice-NaCl bath | Control initial reaction temperature |

| 3. Addition | O-(4-nitrobenzoyl)hydroxylamine + 2,4-pentanedione | Key reagents for pyrazole formation |

| 4. Heating | 85 °C, 1.5 h | Promote cyclization and amination |

| 5. Workup | 1 M NaOH, DCM extraction, brine wash, drying | Isolate crude product |

| 6. Purification | Silica gel chromatography (hexane–EA gradient) | Obtain pure this compound |

Q & A

Q. How can synthetic routes for 4-(2-Methoxyphenyl)-1,3-dimethyl-1H-pyrazol-5-amine be optimized to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on reaction conditions such as temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMSO or ethanol for improved solubility), and catalysts (e.g., palladium on carbon for hydrogenation steps). Purification via column chromatography or recrystallization can enhance purity . Comparative analysis of substituent effects (e.g., methoxy vs. chloro groups) from related pyrazole derivatives suggests that electron-donating groups on the phenyl ring stabilize intermediates, reducing side reactions .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR can confirm substitution patterns on the pyrazole and phenyl rings. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on adjacent substituents .

- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (C12H15N3O) and detects isotopic patterns.

- X-Ray Crystallography: Resolves stereochemical ambiguities, as demonstrated for structurally similar pyrazole derivatives .

- HPLC-MS: Ensures >95% purity by quantifying residual solvents or unreacted precursors .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize targets based on structural analogs:

- Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms due to the pyrazole core’s affinity for ATP-binding pockets .

- Receptor Binding Studies: Use radioligand displacement assays for serotonin or dopamine receptors, as methoxyphenyl groups in related compounds show CNS activity .

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 μM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across pyrazole derivatives?

Methodological Answer:

- Systematic Substituent Variation: Compare analogs with differing substituents (e.g., 2-methoxy vs. 3,4-dimethoxy groups) to isolate electronic and steric effects. For example, 3-(2,5-dimethoxyphenyl) analogs show enhanced enzyme inhibition over monosubstituted derivatives .

- Data Normalization: Use IC50/EC50 ratios to account for assay variability. Contradictions in cytotoxicity may arise from differences in cell permeability, which can be addressed via logP calculations .

- Molecular Dynamics Simulations: Model ligand-receptor interactions to explain why certain substitutions (e.g., methyl vs. ethyl groups) alter binding kinetics .

Q. What strategies are effective in overcoming metabolic instability observed in preclinical studies?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the amine position to enhance bioavailability .

- Metabolite Identification: Use LC-MS/MS to track degradation products in liver microsomes. For example, oxidative demethylation of the methoxy group is a common metabolic pathway requiring stabilization via fluorination .

- CYP450 Inhibition Co-Administration: Pair with cytochrome inhibitors like ketoconazole to prolong half-life .

Q. How can computational methods guide the design of enantiomerically pure derivatives?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock to predict enantiomer binding affinities. For instance, (R)-enantiomers of similar pyrazoles show 10-fold higher receptor occupancy than (S)-forms .

- Chiral Chromatography: Optimize separation using amylose-based columns and polar mobile phases (e.g., hexane:isopropanol 90:10) .

- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrazole ring formation to control stereochemistry .

Key Notes

- Contradictions in biological data often stem from assay conditions (e.g., pH, temperature) or impurity profiles .

- Structural analogs with fluorinated or bulkier substituents may offer improved pharmacological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.